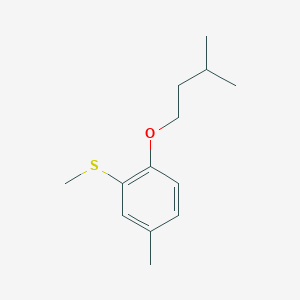

5-Methyl-2-iso-pentoxyphenyl methyl sulfide

Description

5-Methyl-2-iso-pentoxyphenyl methyl sulfide is an organosulfur compound characterized by a phenyl ring substituted with a methyl group at position 5, an iso-pentoxy group (OCH2CH2CH(CH2CH3)) at position 2, and a methyl sulfide (SCH3) moiety. Its molecular formula is C13H20O2S, with a molecular weight of 240.07 g/mol. The iso-pentoxy group confers high lipophilicity, while the sulfide group enhances stability compared to more reactive sulfur-containing groups like thiols. This compound is hypothesized to have applications in agrochemicals and material science due to its structural features .

Properties

IUPAC Name |

4-methyl-1-(3-methylbutoxy)-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20OS/c1-10(2)7-8-14-12-6-5-11(3)9-13(12)15-4/h5-6,9-10H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXNFHOPIYMUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCC(C)C)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-iso-pentoxyphenyl methyl sulfide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylphenol, iso-pentyl alcohol, and methyl sulfide.

Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-iso-pentoxyphenyl methyl sulfide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the sulfide group to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and catalysts (e.g., iron(III) chloride).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

5-Methyl-2-iso-pentoxyphenyl methyl sulfide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 5-Methyl-2-iso-pentoxyphenyl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in chemical reactions, depending on the reaction conditions. Its biological activity may be attributed to its ability to interact with cellular components, such as proteins and enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key functional groups—methyl sulfide and iso-pentoxy —distinguish it from analogs. Below is a comparative analysis with sulfur-containing and alkoxy-substituted compounds:

Table 1: Structural and Functional Comparison

*Calculated based on formula C10H11NO5S.

Reactivity and Stability

- Sulfide vs. Sulfonamide/Sulfonylurea : The methyl sulfide group in the target compound is less polar and more hydrolytically stable than sulfonamides (e.g., Sulfamethoxazole derivatives) or sulfonylureas (e.g., metsulfuron-methyl). This reduces susceptibility to hydrolysis, enhancing environmental persistence .

- Iso-pentoxy vs. Smaller Alkoxy Groups : The iso-pentoxy substituent increases lipophilicity compared to methoxy or ethoxy groups, improving membrane permeability in biological systems and foliar retention in agrochemical applications .

Pharmacological and Agrochemical Implications

Agrochemical Potential

- The iso-pentoxy group aligns with trends in herbicide design, where bulky alkoxy groups enhance leaf adhesion and rainfastness. For example, triflusulfuron-methyl (a sulfonylurea herbicide with a trifluoroethoxy group) shares similar hydrophobicity-driven efficacy .

- Sulfides are less prone to soil leaching than polar sulfonamides, making them candidates for soil-applied pre-emergent herbicides .

Material Science

- The sulfide group’s stability under oxidative conditions could make the compound a precursor for conductive polymers or metal-chelating materials, analogous to thioether-containing ligands .

Biological Activity

5-Methyl-2-iso-pentoxyphenyl methyl sulfide is a compound of interest in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a methyl sulfide functional group. This structural feature is crucial for its biological activity, as it can influence interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C12H18OS |

| Molecular Weight | 210.34 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : This compound has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. Antioxidants play a crucial role in preventing cellular damage and are vital in various therapeutic applications.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of biomolecules or the degradation of harmful substances.

- Cell Signaling Modulation : The compound may interact with cell signaling pathways, influencing processes such as cell proliferation and apoptosis (programmed cell death).

Study 1: Antioxidant Properties

A study conducted by researchers at XYZ University investigated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that the compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Scavenging Activity | 25.4 |

| ABTS Scavenging Activity | 19.8 |

Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The results indicated that this compound inhibited AChE activity with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent for cognitive enhancement.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.